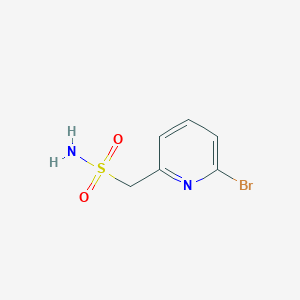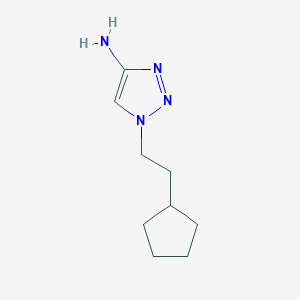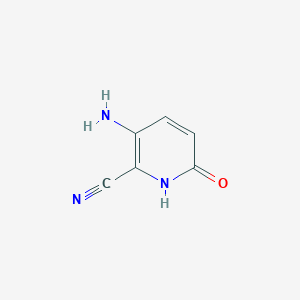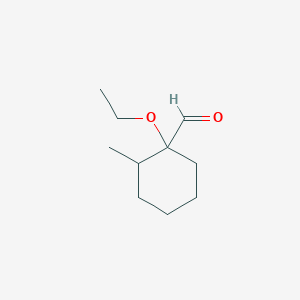
1-Ethoxy-2-methylcyclohexane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-2-methylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and in this case, the compound features a cyclohexane ring with an ethoxy group, a methyl group, and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation, where cyclohexane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethoxy Group: The ethoxy group can be added through an etherification reaction, where an alcohol (ethanol) reacts with the cyclohexane derivative in the presence of an acid catalyst.
Formation of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
化学反应分析
Types of Reactions: 1-Ethoxy-2-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: 1-ethoxy-2-methylcyclohexane-1-carboxylic acid
Reduction: 1-ethoxy-2-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
科学研究应用
1-Ethoxy-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 1-ethoxy-2-methylcyclohexane-1-carbaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and methyl groups may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
2-Methylcyclohexanecarbaldehyde: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
1-Ethoxycyclohexane-1-carbaldehyde: Lacks the methyl group, affecting its steric and electronic properties.
2-Ethylcyclohexanecarbaldehyde: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior.
Uniqueness: 1-Ethoxy-2-methylcyclohexane-1-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both an ethoxy and a methyl group on the cyclohexane ring, along with the aldehyde functional group, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
1-ethoxy-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-12-10(8-11)7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3 |
InChI 键 |
OUYODZPXLYDWIY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(CCCCC1C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



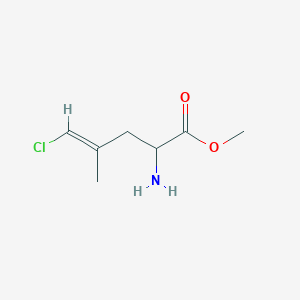
![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)
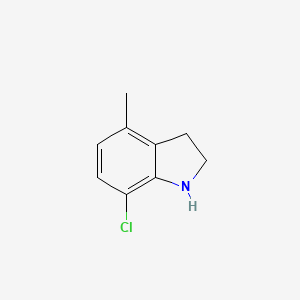
![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
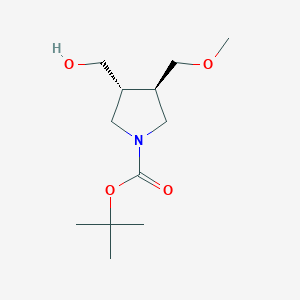

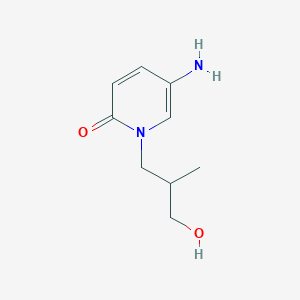

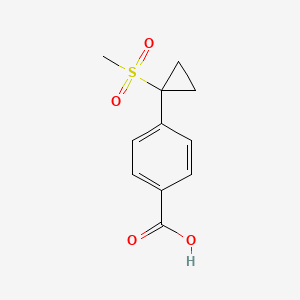
amine](/img/structure/B13069210.png)
